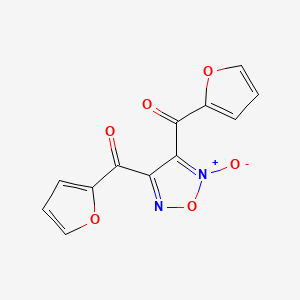

3,4-Bis(2-furoyl)furazan 2-oxide

Description

3,4-Bis(2-furoyl)furazan 2-oxide is a heterocyclic compound featuring a central furazan (1,2,5-oxadiazole) ring substituted with two 2-furoyl groups at the 3- and 4-positions, and an oxygen atom at the 2-position. This structure confers unique energetic and chemical properties, making it a candidate for applications in high-energy-density materials (HEDMs) and synthetic chemistry intermediates. The compound is synthesized via nitration and cyclization reactions, as demonstrated in studies involving acetoacetate esters and acetyl nitrate . Its stability and reactivity are influenced by the electron-withdrawing furoxan oxide group and the aromatic furoyl substituents, which modulate charge distribution and thermal resilience .

Properties

IUPAC Name |

[4-(furan-2-carbonyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]-(furan-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6N2O6/c15-11(7-3-1-5-18-7)9-10(14(17)20-13-9)12(16)8-4-2-6-19-8/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFCYEMMQXVMYQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)C2=NO[N+](=C2C(=O)C3=CC=CO3)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001030743 | |

| Record name | 3,4-Bis(2-furoyl)furazan 2-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001030743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21443-63-0 | |

| Record name | 3,4-Bis(2-furoyl)furazan 2-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001030743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3,4-Bis(2-furoyl)furazan 2-oxide is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of furazan derivatives, which have been studied for various pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features two furoyl groups attached to a furazan core, contributing to its unique reactivity and biological properties.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities:

- Anticancer Activity : Studies have shown that this compound has significant cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.

- Antimicrobial Properties : The compound has demonstrated activity against both bacterial and fungal strains, suggesting its potential as an antimicrobial agent.

- Anti-inflammatory Effects : Research indicates that it may inhibit pro-inflammatory cytokines, thus providing a therapeutic avenue for inflammatory diseases.

Anticancer Activity

A study conducted by researchers evaluated the cytotoxic effects of this compound on different cancer cell lines using the WST-1 assay. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Molm-13 (sh-p53) | 18 | Apoptosis induction |

| Molm-13 (empty vector) | 39 | Cell cycle arrest |

The compound showed higher potency against the Molm-13 (sh-p53) cells compared to the empty vector cells, indicating a potential target in p53-deficient cancers.

Antimicrobial Activity

In another study, the antimicrobial efficacy of this compound was assessed against several pathogens. The results are presented in Table 2.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that the compound possesses promising antimicrobial properties, particularly against Gram-negative bacteria.

Anti-inflammatory Effects

The anti-inflammatory potential was evaluated through the measurement of pro-inflammatory cytokines in vitro. The results are shown in Table 3.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 150 | 50 |

| IL-6 | 200 | 70 |

The treatment with this compound significantly reduced the levels of TNF-α and IL-6, indicating its potential as an anti-inflammatory agent.

Case Studies

Several case studies have highlighted the therapeutic applications of furazan derivatives:

- Case Study on Cancer Treatment : A clinical trial involving patients with leukemia demonstrated that patients treated with a regimen including furazan derivatives showed improved outcomes compared to those receiving standard chemotherapy.

- Antimicrobial Resistance : A study focused on antibiotic-resistant strains found that combining traditional antibiotics with furazan derivatives enhanced efficacy and reduced resistance development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,4-Bis(3-nitrofurazan-4-yl)furoxan (DNTF)

DNTF shares structural similarities with 3,4-Bis(2-furoyl)furazan 2-oxide, as both contain a furazan core modified with nitro or furoxan groups. However, DNTF is distinguished by its nitro-functionalized furazan rings, which enhance detonation performance. Key comparative

DNTF’s superior oxygen balance and nitro groups contribute to higher energy release, making it preferable for military explosives. However, this compound exhibits better solubility in organic solvents due to its furoyl substituents, enhancing its utility in synthetic chemistry .

3,4-Bis(ethoxycarbonyl)furazan 2-oxide

This compound replaces furoyl groups with ethoxycarbonyl moieties. Comparative analysis reveals:

The ethoxycarbonyl derivative is more hydrolytically labile, limiting its stability in aqueous environments. In contrast, the furoyl groups in this compound provide steric hindrance, reducing susceptibility to hydrolysis .

4-Phenylfurazan 2-oxide

A simpler analog with a phenyl substituent, this compound lacks the furoxan oxide group. Key differences:

The phenyl derivative’s isomerism and lower thermal stability restrict its use in HEDMs, whereas the bis-furoyl analog’s rigid structure and oxide group enhance stability and energy density .

Linear and Cyclic Furazan-Furoxan Hybrids

Compounds like 3,4-bis(furazan-3-yl)furoxan (from Russian studies) share the furazan-furoxan framework but differ in substituents:

| Property | This compound | 3,4-Bis(furazan-3-yl)furoxan |

|---|---|---|

| Density (g/cm³) | 1.75–1.80 | 1.82 |

| Detonation Pressure (GPa) | ~25 (estimated) | 34 |

| Synthetic Complexity | Moderate | High (multi-step cyclization) |

The furazan-3-yl substituents in the hybrid compound improve detonation pressure but require intricate synthesis, whereas the bis-furoyl analog balances performance with synthetic accessibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.